3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, there has been a growing interest in the potential therapeutic applications of PARP inhibitors, particularly in the treatment of cancer.
Scientific Research Applications
Novel Compound Synthesis and Biological Activities
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem et al. (2020) describes the synthesis of novel compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide and others, showing significant anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
PET Imaging Agent for Parkinson's Disease : Wang et al. (2017) synthesized a new potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease, showcasing the chemical synthesis and application of specific molecular structures for disease diagnosis and research (Wang et al., 2017).
Anticonvulsant Activity of Enaminones : Research by Edafiogho et al. (1992) on novel enaminones synthesized from cyclic beta-dicarbonyl precursors demonstrated potent anticonvulsant activity with minimal neurotoxicity, suggesting their potential use in treating seizure disorders (Edafiogho et al., 1992).
Chemical Synthesis and Characterization
Novel Dihydropyrimidinone Derivatives : Bhat et al. (2018) developed a one-pot Biginelli synthesis for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering a simple and efficient method for producing these compounds, which may serve as a foundation for further biological activity studies (Bhat et al., 2018).
Synthesis of Morpholine Derivatives for Antimicrobial Activity : Attia et al. (2013) synthesized novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents, demonstrating the relevance of chemical synthesis in developing new compounds with potential for combating microbial infections (Attia et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the glycine transporter 1 (glyt1) . GlyT1 is widely expressed in forebrain areas such as the cortex and hippocampus, where it might be co-localized with strychnine-insensitive glycine regulatory sites on NMDA receptors .
Mode of Action
It is thought to act by affecting proteins in the cytoskeleton of certain cells .
Biochemical Pathways
Similar compounds have been found to affect the nmda receptor hypofunction, which is thought to be involved in the pathophysiology of certain conditions .
Pharmacokinetics
Similar compounds have shown good plasma exposure and a plasma to brain penetration in rats that was sufficient to evaluate the compound’s pharmacological properties .
Result of Action
Similar compounds have shown significant effects in several rodent models for certain conditions without causing any undesirable central nervous system side effects .
Action Environment
Similar compounds have been found to be effective at controlling certain targets in a variety of environments .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is thought to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
properties
IUPAC Name |
3-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUFJKOENJEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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